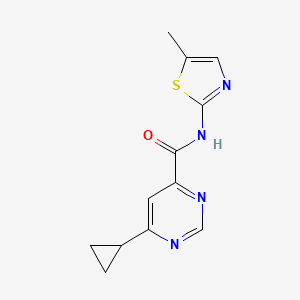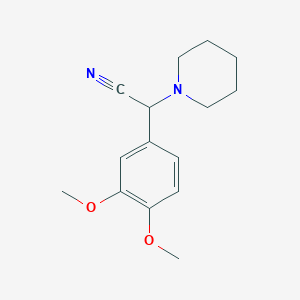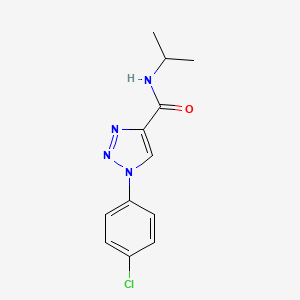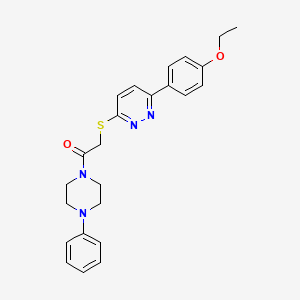
6-Bromoquinoline-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromoquinoline-5-carbonitrile is a chemical compound with the CAS Number: 1188365-70-9 . It has a molecular weight of 233.07 and its IUPAC name is 6-bromoquinoline-5-carbonitrile . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 6-Bromoquinoline-5-carbonitrile is 1S/C10H5BrN2/c11-9-3-4-10-7 (8 (9)6-12)2-1-5-13-10/h1-5H . The InChI key is DTWHKRFZYKUTHB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
6-Bromoquinoline-5-carbonitrile has a boiling point of 390.6±27.0 C at 760 mmHg . It is stored under nitrogen at room temperature .科学的研究の応用
Synthesis of Aminoindoloisoquinolines : Kobayashi et al. (2015) reported the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles, which are prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile. This process involves a catalytic amount of CuBr and K2CO3 in DMSO at 100°, indicating the potential of 6-Bromoquinoline-5-carbonitrile in facilitating complex organic reactions (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).
Intermediate in PI3K/mTOR Inhibitors : Lei et al. (2015) described the synthesis of a compound derived from 6-Bromoquinoline-5-carbonitrile, which is an important intermediate in many PI3K/mTOR inhibitors. This compound is synthesized through a multi-step process including nitration, chlorination, alkylation, reduction, and substitution (Lei, Yuanbiao, Wang, Wang, Tang, Xu, & Shan, 2015).
Inhibitors of EGFR and HER-2 Kinases : Wissner et al. (2003) developed 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile derivatives that function as irreversible inhibitors of EGFR and HER-2 kinases. These inhibitors are prepared by acylation of 6-amino-4-(arylamino)quinoline-3-carbonitriles with unsaturated acid chlorides or mixed anhydrides (Wissner et al., 2003).
Friedländer Approach for Chelating Ligands : Hu, Zhang, and Thummel (2003) utilized 6-Bromoquinoline derivatives, obtained through the Friedländer approach, as bidentate and tridentate ligands. These ligands have potential applications in forming biquinolines or in undergoing reactions under Sonogashira conditions (Hu, Zhang, & Thummel, 2003).
Chemical Transformations of Chromones : Ibrahim and El-Gohary (2016) studied the chemical reactivity of 6-methylchromone-3-carbonitrile towards nucleophilic reagents. This study opens avenues for understanding the chemical transformations and potential applications of similar compounds (Ibrahim & El-Gohary, 2016).
Chemosensors for Metal Ions : Shally et al. (2020) developed novel chemosensors for selective identification of Pd2+ ions using 6-substituted quinoline derivatives. These sensors exhibit fluorescence turn-off performances and have very low limits of detection (Shally et al., 2020).
Antitumor Activities : El-Agrody et al. (2012) synthesized 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives and evaluated their antitumor activities against various human tumor cell lines. This indicates the potential therapeutic applications of quinoline derivatives (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
Optoelectronic Properties : Irfan et al. (2020) explored the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, highlighting their efficiency as multifunctional materials (Irfan et al., 2020).
Safety And Hazards
The compound is classified as toxic if inhaled, harmful if swallowed or in contact with skin, and may cause skin and eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and rinsing cautiously with water in case of eye contact .
特性
IUPAC Name |
6-bromoquinoline-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-9-3-4-10-7(8(9)6-12)2-1-5-13-10/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWHKRFZYKUTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C#N)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoquinoline-5-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(Dimethylamino)-N-[(2-propan-2-yloxypyrimidin-4-yl)methyl]but-2-enamide](/img/structure/B2615138.png)

![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2615141.png)
![N-(3,4-dimethylphenyl)-2-{[2-(4-methylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2615142.png)
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615143.png)




![8-heptyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2615150.png)

![2-(9-Bromo-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2615155.png)

